2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is an organic compound that belongs to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
The synthesis of 2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-3,4-dihydro-2H-1-benzopyran-4-one.
Reaction with Ammonia: The ketone group in 2-methyl-3,4-dihydro-2H-1-benzopyran-4-one is reacted with ammonia or an amine to form the corresponding amine.
Hydrochloride Formation: The amine is then treated with hydrochloric acid to form the hydrochloride salt.
Chemical Reactions Analysis
2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.
Scientific Research Applications
2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets in the body:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, and signal transduction, leading to its potential therapeutic effects.
Comparison with Similar Compounds
2-methyl-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can be compared with other similar compounds:
2-methyl-3,4-dihydro-2H-1-benzopyran-4-one: This is the precursor in the synthesis of the amine hydrochloride.
3,4-dihydro-2H-1-benzopyran: A structurally similar compound with different functional groups.
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: Another benzopyran derivative with distinct biological activities .
Properties
Molecular Formula |
C10H14ClNO |
---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |
InChI |
InChI=1S/C10H13NO.ClH/c1-7-6-9(11)8-4-2-3-5-10(8)12-7;/h2-5,7,9H,6,11H2,1H3;1H |
InChI Key |
NUXKGXORZZZDFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2O1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.